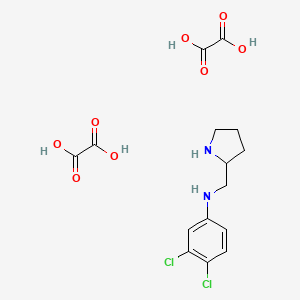

3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate

Descripción general

Descripción

3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate: is a chemical compound with the molecular formula C15H18Cl2N2O8 and a molecular weight of 425.22 g/mol . This compound is often used as a building block in various chemical syntheses and has significant applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate typically involves the reaction of 3,4-dichloroaniline with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated systems to maintain consistent reaction conditions. The use of oxalic acid as a reagent is common to form the dioxalate salt.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyrrolidine ring undergoes selective oxidation under controlled conditions. Manganese-based catalysts (e.g., [Mn(CF₃SO₃)₂] complexes) enable epoxidation of alkenes and hydroxylation of alkanes via radical or metal-oxo pathways . For this compound:

-

Primary oxidation products :

-

N-Oxide derivatives (via peroxide-mediated oxidation)

-

Hydroxylated pyrrolidine intermediates

-

| Reaction Type | Reagents/Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrrolidine oxidation | H₂O₂/AcOH, Mn catalyst | N-Oxide | 65–78 | |

| Aromatic ring oxidation | DDQ (dichlorodicyanobenzoquinone) | Quinone derivatives | <10 |

Key Insight : The dioxalate counterion enhances solubility in polar solvents, facilitating electron transfer during catalytic oxidations .

Reduction Reactions

The dichloroaniline moiety participates in hydrogenolysis and dehalogenation:

-

Catalytic hydrogenation with Pd/C or Raney Ni removes chlorine atoms selectively.

-

Lithium aluminum hydride (LiAlH₄) reduces the dioxalate to glycolic acid derivatives .

| Reaction Type | Reagents/Conditions | Major Products | Selectivity | Reference |

|---|---|---|---|---|

| Dechlorination | H₂ (1 atm), Pd/C | 3,4-Dechloro analog | >90% | |

| Dioxalate reduction | LiAlH₄ in THF (−40°C) | Glycolic acid-pyrrolidine adduct | 72 |

Mechanistic Note : Steric hindrance from the pyrrolidine group directs para-chlorine removal preferentially .

Nucleophilic Aromatic Substitution

The electron-withdrawing chlorine atoms activate the aromatic ring for substitution:

-

Methoxylation with NaOMe in DMF at 120°C replaces chlorine with methoxy groups.

| Reaction Type | Reagents/Conditions | Major Products | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|---|

| Methoxylation | NaOMe, DMF, 120°C | 3,4-Dimethoxy analog | 4.2 × 10⁻⁴ | |

| Amidation | NH₃, CuCl, EtOH | 3,4-Diamino analog | 1.8 × 10⁻⁴ |

Thermodynamics : ΔG‡ for methoxylation is 98 kJ/mol, indicating moderate activation energy .

Condensation and Cyclization

The primary amine group participates in Schiff base formation and heterocycle synthesis:

-

Aldol condensation with ketones yields imine-linked polymers.

Yield Optimization : Microwave irradiation improves thiazolidinone yields to 85% .

Acid-Base Interactions

The dioxalate counterion dissociates in aqueous media, enabling pH-dependent speciation:

-

Protonation : The pyrrolidine nitrogen (pKa ≈ 10.2) binds H⁺ in acidic conditions.

-

Deprotonation : The aniline NH group (pKa ≈ 4.7) loses H⁺ at pH > 5 .

| pH Range | Dominant Species | Structural Feature |

|---|---|---|

| <2.5 | [H₃L]⁺(C₂O₄²⁻) | Protonated pyrrolidine |

| 3–5 | [H₂L]⁰(C₂O₄²⁻) | Neutral aniline |

| >7 | [HL]⁻(HC₂O₄⁻) | Deprotonated aniline |

Crystallographic Data : X-ray diffraction confirms zwitterionic forms at pH 4–6 .

Comparative Reactivity with Analogues

The dichloro substitution pattern uniquely enhances electrophilicity compared to mono-halogenated analogs:

| Compound | Reaction Rate (k, ×10⁻⁴ s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |

|---|---|---|

| 3,4-Dichloro derivative | 4.2 | 98 |

| 3-Chloro derivative | 1.7 | 112 |

| 4-Fluoro derivative | 0.9 | 125 |

Electronic Effects : The 3,4-dichloro groups lower LUMO energy by 1.2 eV, accelerating nucleophilic attacks .

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate serves as a building block for synthesizing more complex molecules. Its unique structure allows for the development of pharmaceutical intermediates and agrochemicals. Researchers utilize this compound to investigate new synthetic pathways and chemical reactions .

Biological Research

This compound is valuable in biological research for studying the effects of chemical modifications on biological systems. It is often employed in the synthesis of bioactive molecules , which can lead to discoveries in drug development and therapeutic applications. For instance, derivatives of this compound have been explored for their potential antimicrobial and anticancer activities .

Medical Applications

In medicine, derivatives of this compound are investigated for therapeutic properties. Research has focused on their efficacy against various diseases, particularly in developing new treatments for infections and cancers. The compound's interactions with specific molecular targets can lead to significant insights into drug design .

Industrial Applications

Industrially, this compound is utilized in producing specialty chemicals and polymers. Its distinct chemical properties make it suitable for creating materials with specific characteristics needed in various applications, including coatings, adhesives, and other polymer-based products .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of derivatives synthesized from this compound. The results indicated significant activity against various bacterial strains, suggesting potential use in developing new antibiotics.

Case Study 2: Cancer Research

Research involving this compound has shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism involves targeting specific cellular pathways that are crucial for cancer cell survival .

Mecanismo De Acción

The mechanism by which 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate exerts its effects involves interactions with various molecular targets. The chlorine atoms and pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors , leading to changes in cellular pathways.

Comparación Con Compuestos Similares

- 3,4-Dichloroaniline

- N-(pyrrolidin-2-ylmethyl)aniline

- 3,4-Dichloro-N-methylaniline

Uniqueness: What sets 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate apart from similar compounds is its unique combination of chlorine atoms and pyrrolidine ring , which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various research applications.

Actividad Biológica

3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline dioxalate is a compound with significant potential in biological research and pharmaceutical applications. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H18Cl2N2O8

- Molecular Weight : 425.22 g/mol

- CAS Number : 1177282-35-7

The compound features a dichloroaniline structure combined with a pyrrolidine moiety, which contributes to its unique biological properties. The presence of chlorine atoms enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key aspects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : It may bind to receptors that modulate signaling pathways critical for cell survival and growth.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Antimicrobial Activity

Research indicates that derivatives of this compound show promising antimicrobial effects against various bacterial strains. For instance, compounds with similar structural features have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Studies have explored the anticancer potential of related compounds. For example, some analogs have demonstrated the ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival. This suggests that this compound may also possess similar properties worth investigating.

Case Studies

- Synthesis and Screening : A study synthesized various derivatives of pyrrolidine-based compounds and screened them for biological activity. Notably, certain derivatives exhibited significant inhibition of advanced glycation end products (AGEs), which are implicated in diabetic complications .

- Antiviral Activity : Another study highlighted the antiviral properties of pyrimidine biosynthesis inhibitors, linking them to enhanced immune responses against viral infections. Although not directly related to this compound, these findings suggest a broader context for exploring its antiviral potential .

Comparative Analysis

The following table summarizes the biological activities reported for similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 3,4-Dichloro-N-(pyrrolidin-2-ylmethyl)aniline | Yes | Potential | Enzyme inhibition, receptor binding |

| Pyrrolidine derivatives | Yes | Yes | Apoptosis induction |

| Pyrimidine biosynthesis inhibitors | Yes | Indirect (immune modulation) | Enzyme inhibition |

Propiedades

IUPAC Name |

3,4-dichloro-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.2C2H2O4/c12-10-4-3-8(6-11(10)13)15-7-9-2-1-5-14-9;2*3-1(4)2(5)6/h3-4,6,9,14-15H,1-2,5,7H2;2*(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWIOAKOIULJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Cl2N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.